

Application Notes and Protocols for Detecting Abacavir-Induced Mitochondrial Dysfunction

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Compound of Interest

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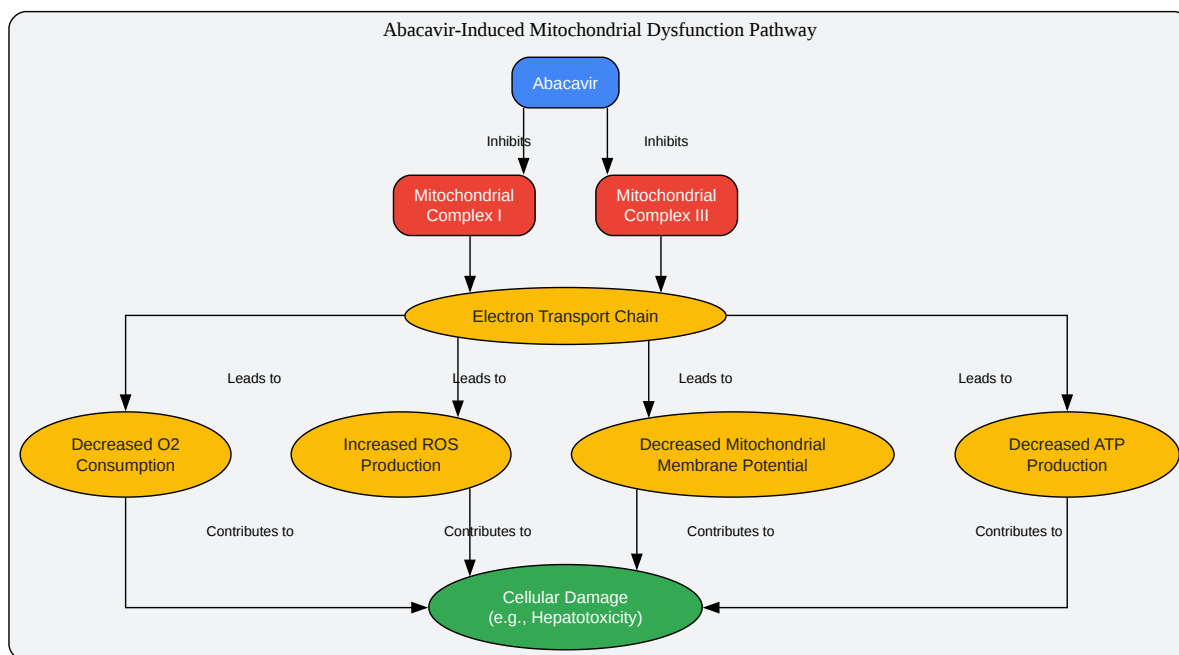
Introduction

Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV infection. However, concerns have been raised regarding its potential to induce mitochondrial dysfunction, a key factor in various drug-induced toxicities. These application notes provide a comprehensive overview of the methodologies available to detect and characterize abacavir-induced mitochondrial dysfunction, offering detailed protocols for key experiments. Understanding these mechanisms is crucial for developing safer therapeutic strategies and for the early detection of potential adverse effects in patients.

Abacavir has been shown to impair mitochondrial function through mechanisms that can include the inhibition of respiratory chain complexes, leading to reduced oxygen consumption, increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and diminished intracellular ATP levels.^{[1][2]} While abacavir is considered to have a lower potential for mitochondrial toxicity compared to older NRTIs, particularly concerning mitochondrial DNA (mtDNA) depletion, in vitro studies have demonstrated its capacity to induce mitochondrial dysfunction, especially in hepatocytes.^{[2][3][4][5]}

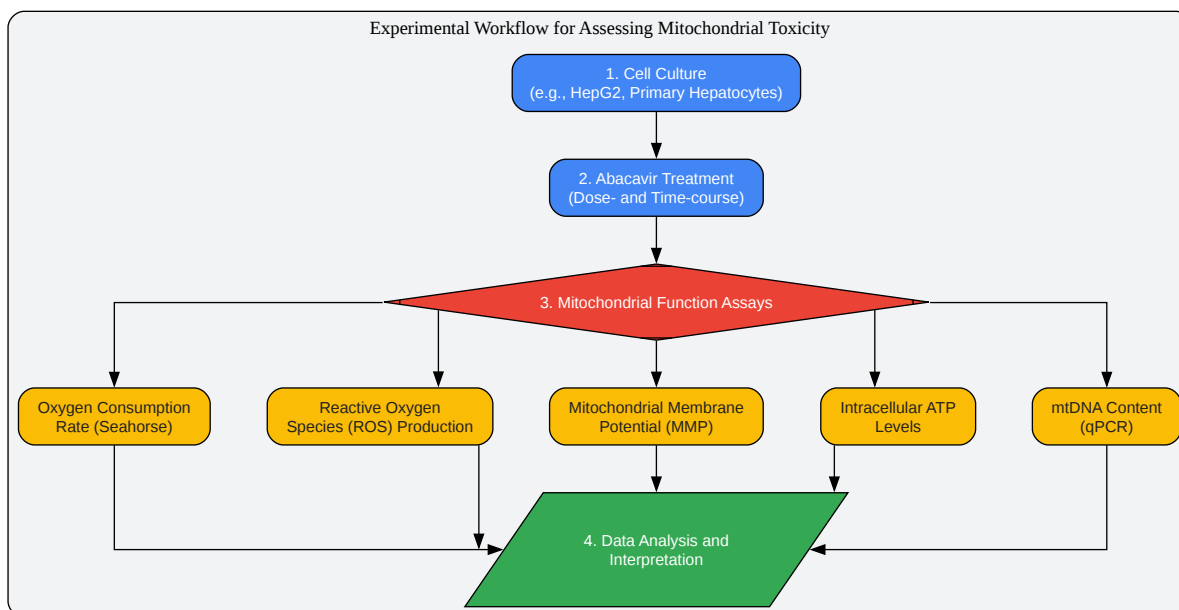
Signaling Pathways and Experimental Workflow

To visualize the mechanisms of abacavir-induced mitochondrial dysfunction and the general workflow for its detection, the following diagrams are provided.



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Caption: Signaling pathway of abacavir-induced mitochondrial dysfunction.



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Caption: General experimental workflow for detecting mitochondrial dysfunction.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of abacavir on mitochondrial function.

Parameter	Cell Line	Abacavir Concentration	Effect	Reference
Oxygen Consumption	Hepatic cells	Concentration-dependent	Inhibition	[1] [2]
Mitochondrial Complex I Activity	Hepatic cells	Concentration-dependent	Inhibition	[1] [6]
Mitochondrial Complex III Activity	Hepatic cells	Concentration-dependent	Inhibition	[1] [6]
Reactive Oxygen Species (ROS)	Hepatic cells	Not specified	Increased production	[1] [2]
Mitochondrial Membrane Potential	Hepatic cells	Not specified	Reduction	[1] [2]
Intracellular ATP Levels	Hepatic cells	Not specified	Reduction	[1] [2]
mtDNA Content	HepG2 cells, Skeletal muscle cells	Up to 300 μ M	Minimal to no effect	[3] [5]
Cell Proliferation	HepG2 cells	Not specified	Strongly impaired	[2] [3]
Lactate Production	HepG2 cells	Not specified	Increased	[2] [3]
Intracellular Lipids	HepG2 cells	Not specified	Increased	[2] [3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.^{[7][8][9]}

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in cells treated with abacavir.

Materials:

- Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
- Cell culture medium, serum, and supplements
- Abacavir
- Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Protocol:

- Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- Abacavir Treatment: Treat cells with various concentrations of abacavir for the desired duration (e.g., 24 hours). Include a vehicle control.
- Assay Preparation:
 - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

- On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
- Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
- Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell culture plate.
 - Run the Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of OCR at baseline and after each injection.
- Data Analysis:
 - Normalize the OCR data to cell number.
 - Calculate the key parameters of mitochondrial function:
 - Basal Respiration: (Last rate measurement before first injection) - (Non-Mitochondrial Respiration).
 - ATP Production: (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection).
 - Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration).
 - Non-Mitochondrial Respiration: Minimum rate measurement after Rotenone/Antimycin A injection.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol utilizes fluorescent probes to detect mitochondrial ROS.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To quantify the production of mitochondrial superoxide and hydrogen peroxide in response to abacavir treatment.

Materials:

- MitoSOX™ Red Mitochondrial Superoxide Indicator (for superoxide)
- MitoPY1 (for hydrogen peroxide)
- Fluorescence microscope or flow cytometer
- Cell culture medium
- Abacavir
- HBSS (Hank's Balanced Salt Solution)

Protocol:

- Cell Culture and Treatment: Culture and treat cells with abacavir as described in the OCR protocol.
- Staining with Fluorescent Probes:
 - Remove the culture medium and wash the cells with pre-warmed HBSS.
 - Incubate the cells with MitoSOX™ Red (typically 5 μ M) or MitoPY1 (typically 10 μ M) in HBSS for 15-30 minutes at 37°C, protected from light.
- Imaging or Flow Cytometry:
 - Microscopy: After incubation, wash the cells with HBSS and image them using a fluorescence microscope with the appropriate filter sets.
 - Flow Cytometry: After incubation, wash the cells, detach them if necessary, and resuspend in HBSS. Analyze the fluorescence intensity using a flow cytometer.

- **Data Analysis:** Quantify the mean fluorescence intensity of the treated cells and compare it to the vehicle-treated control cells. An increase in fluorescence indicates higher ROS production.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses a potentiometric fluorescent dye to measure changes in MMP.

Objective: To determine if abacavir causes depolarization of the mitochondrial membrane.

Materials:

- JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester) fluorescent dye
- Fluorescence microscope or flow cytometer
- Cell culture medium
- Abacavir
- HBSS

Protocol:

- **Cell Culture and Treatment:** Culture and treat cells with abacavir as in the previous protocols.
- **Staining with Fluorescent Dye:**
 - Remove the culture medium and wash the cells with pre-warmed HBSS.
 - Incubate the cells with JC-1 (typically 2-10 $\mu\text{g/mL}$) or TMRE (typically 20-100 nM) in HBSS for 15-30 minutes at 37°C, protected from light.
- **Imaging or Flow Cytometry:**
 - JC-1: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and

fluoresces green. Measure the ratio of red to green fluorescence.

- TMRE: This dye accumulates in mitochondria in a potential-dependent manner. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
- Data Analysis: For JC-1, a decrease in the red/green fluorescence ratio indicates a loss of MMP. For TMRE, a decrease in fluorescence intensity indicates a loss of MMP.

Quantification of Intracellular ATP Levels

This protocol uses a luciferase-based assay to measure cellular ATP.

Objective: To quantify the effect of abacavir on cellular energy production.

Materials:

- Commercially available ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer
- Opaque-walled multi-well plates
- Cell culture medium
- Abacavir

Protocol:

- Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and treat with abacavir.
- ATP Assay:
 - Equilibrate the plate and the ATP assay reagent to room temperature.
 - Add the ATP assay reagent directly to the wells according to the manufacturer's instructions.

- Mix and incubate for the recommended time to lyse the cells and stabilize the luminescent signal.
- Luminescence Measurement: Measure the luminescence using a luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ATP present. Compare the luminescence of treated cells to that of control cells.

Quantification of Mitochondrial DNA (mtDNA) Content

This protocol uses quantitative real-time PCR (qPCR) to determine the relative amount of mtDNA.^[14]

Objective: To assess whether abacavir treatment leads to mtDNA depletion.

Materials:

- DNA extraction kit
- qPCR instrument
- Primers and probes for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
- qPCR master mix

Protocol:

- Cell Culture and Treatment: Treat cells with abacavir for an extended period (e.g., several days to weeks) as mtDNA depletion is often a long-term effect.
- DNA Extraction: Extract total DNA from the treated and control cells.
- qPCR:
 - Perform qPCR using primers and probes for both the mitochondrial and nuclear genes.
 - Run the reactions in triplicate for each sample.
- Data Analysis:

- Calculate the Ct values for both the mitochondrial and nuclear genes.
- Determine the relative mtDNA copy number by normalizing the mitochondrial gene Ct value to the nuclear gene Ct value (e.g., using the $\Delta\Delta\text{Ct}$ method). A decrease in the mtDNA/nDNA ratio in treated cells compared to controls indicates mtDNA depletion.

Conclusion

The methods described provide a robust toolkit for the investigation of abacavir-induced mitochondrial dysfunction. A multi-parametric approach, combining functional assays like OCR measurement with assessments of ROS production, mitochondrial membrane potential, and ATP levels, is recommended for a comprehensive evaluation. While abacavir generally exhibits a better mitochondrial safety profile than older NRTIs, these assays are critical for preclinical safety assessment and for elucidating the mechanisms of toxicity when they do occur. The provided protocols offer a starting point for researchers to tailor to their specific cell models and experimental questions.

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